molecular formula C21H16FN5 B11325443 2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11325443
M. Wt: 357.4 g/mol
InChI Key: FBHDTBFBHLYXPA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield similar triazolo[1,5-c]pyrimidine compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenyl positions.

Scientific Research Applications

2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, enhancing its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents with improved efficacy and reduced side effects.

Properties

Molecular Formula

C21H16FN5

Molecular Weight

357.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-11,12-dimethyl-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H16FN5/c1-13-14(2)27(17-6-4-3-5-7-17)20-18(13)21-24-19(25-26(21)12-23-20)15-8-10-16(22)11-9-15/h3-12H,1-2H3

InChI Key

FBHDTBFBHLYXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5)C

Origin of Product

United States

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